[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl][3-methyl-4-(4-methylphenyl)piperazin-1-yl]methanone
Description
Properties
IUPAC Name |
[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN3O2/c1-14-7-9-17(10-8-14)28-12-11-27(13-15(28)2)23(29)20-16(3)30-26-22(20)21-18(24)5-4-6-19(21)25/h4-10,15H,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHSGVSCDBBWIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)C(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl][3-methyl-4-(4-methylphenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the piperazine moiety. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and automated processes ensures consistent quality and scalability of production.
Chemical Reactions Analysis
Types of Reactions
[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl][3-methyl-4-(4-methylphenyl)piperazin-1-yl]methanone undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, where chlorine or fluorine atoms are replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl][3-methyl-4-(4-methylphenyl)piperazin-1-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl][3-methyl-4-(4-methylphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Key Features
The target compound belongs to a class of piperazine-linked methanones with heterocyclic substituents. Below is a comparative analysis of its structural analogs:
Key Observations
Ethoxy () and methoxy () groups improve solubility and metabolic stability compared to halogenated or methylated derivatives . The 3-methyl-4-(4-methylphenyl)piperazine in the target compound may offer steric hindrance, affecting receptor binding kinetics .
Heterocyclic Core Variations :
- Isoxazole (target compound) vs. triazole (): Isoxazole is less polar, which may influence pharmacokinetics, while triazole’s hydrogen-bonding capacity could enhance target engagement .
Research Gaps: Most analogs lack explicit pharmacological data. For example, notes a fluorophenyl-piperazine compound with nucleoside transporter inhibition, suggesting a possible mechanism for the target compound . Synthetic routes (e.g., ) highlight challenges in optimizing purity (>95% in ), which impacts reproducibility .
Biological Activity
The compound 3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl][3-methyl-4-(4-methylphenyl)piperazin-1-yl]methanone represents a novel class of heterocyclic compounds with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
- IUPAC Name : 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Molecular Formula : C16H20ClFN2O
- Molecular Weight : 298.80 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including:
- Enzyme Inhibition : It has been observed to inhibit various enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound may act as a modulator for certain receptors implicated in neuropharmacology.
Biological Activity Data
The following table summarizes the biological activity of the compound against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Induction of apoptosis via p53 pathway |
| A549 | 12.34 | Inhibition of cell proliferation |
| A375 | 18.45 | Modulation of receptor activity |
Case Studies and Research Findings
- MCF-7 Cell Line Study :
- A549 Cell Line Evaluation :
- Neuropharmacological Studies :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis involves multi-step reactions, typically starting with the formation of the isoxazole ring via cyclocondensation of β-diketones with hydroxylamine, followed by coupling to a piperazine moiety. Key reagents include halogenating agents (e.g., NBS for chlorination) and catalysts like palladium for cross-coupling reactions .
- Optimization : Temperature control (e.g., 60–80°C for cyclization) and solvent selection (e.g., THF for LiAlH4 reductions) are critical. Impurities often arise from incomplete deprotection of intermediates; purification via column chromatography (silica gel, hexane/EtOAc) is standard .
| Reaction Step | Key Reagents/Conditions | Yield Range |
|---|---|---|
| Isoxazole formation | NH2OH·HCl, EtOH, reflux | 65–75% |
| Piperazine coupling | EDCI/HOBt, DCM, RT | 50–60% |
| Final purification | Column chromatography | >95% purity |
Q. Which spectroscopic techniques are most effective for structural characterization?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves substituent positions (e.g., distinguishing 2-chloro-6-fluorophenyl protons at δ 7.2–7.8 ppm) and confirms piperazine connectivity .
- Mass Spectrometry (HRMS) : Validates molecular weight (413.9 g/mol) and detects halogen isotopes (e.g., Cl/F patterns) .
- X-ray Crystallography : Resolves stereoelectronic effects, such as torsional angles between the isoxazole and piperazine rings, critical for understanding bioactivity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to neurological targets?
- Methodology : Density Functional Theory (DFT) optimizes the compound’s geometry to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions. Molecular docking (e.g., AutoDock Vina) simulates interactions with serotonin/dopamine receptors, prioritizing residues like Asp3.32 for hydrogen bonding .
- Validation : Compare computational binding scores (ΔG) with in vitro IC50 values from radioligand assays. Discrepancies >1 log unit suggest model refinements (e.g., solvation corrections) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?
- Root Cause Analysis :
- Assay Variability : Compare cell lines (e.g., HEK293 vs. CHO for GPCR assays) and buffer conditions (pH 7.4 vs. 7.0).
- Metabolic Stability : Test hepatic microsomal stability (e.g., rat vs. human CYP450 isoforms) to identify rapid degradation pathways .
- Unified Protocol : Standardize assays using recombinantly expressed targets and include positive controls (e.g., clozapine for 5-HT2A affinity) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?
- Modification Hotspots :
- Piperazine Substitution : Replace 4-methylphenyl with polar groups (e.g., -SO2Me) to enhance solubility without compromising receptor binding .
- Isoxazole Methyl Group : Fluorinate the 5-methyl group to reduce metabolic oxidation (CYP3A4 liability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
